molecular formula C29H45NO5Si B12597760 (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one CAS No. 649755-89-5

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one

Cat. No.: B12597760
CAS No.: 649755-89-5
M. Wt: 515.8 g/mol
InChI Key: UGZMDZNUWSBFLP-LKSUNVACSA-N
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Description

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a benzyl group, and a highly substituted deca-7,9-dienoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the benzyl group, and the construction of the deca-7,9-dienoyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones and benzyl-substituted molecules. Examples include:

  • (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the oxazolidinone ring, benzyl group, and highly substituted deca-7,9-dienoyl chain

Properties

CAS No.

649755-89-5

Molecular Formula

C29H45NO5Si

Molecular Weight

515.8 g/mol

IUPAC Name

(4R)-4-benzyl-3-[(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C29H45NO5Si/c1-8-12-16-21(5)27(35-36(9-2,10-3)11-4)22(6)26(31)23(7)28(32)30-25(20-34-29(30)33)19-24-17-14-13-15-18-24/h8,12-18,21-23,25-27,31H,1,9-11,19-20H2,2-7H3/t21-,22-,23+,25+,26-,27-/m0/s1

InChI Key

UGZMDZNUWSBFLP-LKSUNVACSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O

Origin of Product

United States

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